2-Tert-butyl-4-fluoro-5-nitro-1H-indole

Description

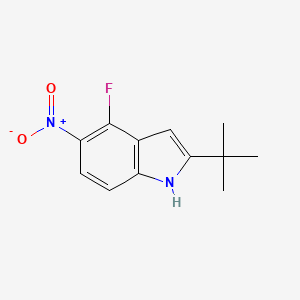

"2-Tert-butyl-4-fluoro-5-nitro-1H-indole" is a substituted indole derivative characterized by a tert-butyl group at position 2, a fluorine atom at position 4, and a nitro group at position 5. Indole derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for diverse functionalization.

Properties

CAS No. |

952664-90-3 |

|---|---|

Molecular Formula |

C12H13FN2O2 |

Molecular Weight |

236.24 g/mol |

IUPAC Name |

2-tert-butyl-4-fluoro-5-nitro-1H-indole |

InChI |

InChI=1S/C12H13FN2O2/c1-12(2,3)10-6-7-8(14-10)4-5-9(11(7)13)15(16)17/h4-6,14H,1-3H3 |

InChI Key |

CLIWUFBUJSJAFM-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC(=C2F)[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC(=C2F)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on indole derivatives from , which share functional groups (fluoro, nitro, carboxamide) but differ in substituent positions and side chains. Key differences in physicochemical properties, spectral data, and synthetic approaches are highlighted.

Table 1: Structural and Physicochemical Comparison

*Note: Data for this compound is extrapolated based on substituent effects.

Key Differences and Implications

Substituent Effects on Polarity and Solubility :

- The tert-butyl group in the target compound is highly hydrophobic, likely reducing solubility in polar solvents compared to the carboxamide-containing derivatives in . This is supported by the higher Rf values (0.67–0.77) of the carboxamide derivatives, which retain polar amide and benzoyl groups .

Thermal Stability (Melting Points): Carboxamide derivatives exhibit higher melting points (233–250°C) due to hydrogen bonding and π-π stacking.

Spectral Characteristics :

- NMR : The tert-butyl group at position 2 would cause significant upfield shifts for nearby protons (e.g., H-3) compared to carboxamide derivatives, where H-3 resonates at δ 8.0–8.85 ppm .

- IR : The nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹) in the target compound contrasts with carboxamide carbonyl peaks (~1666–1670 cm⁻¹) in compounds .

Synthetic Approaches :

- compounds are synthesized via carboxamide coupling using sodium ethoxide and high-temperature reflux . For the target compound, tert-butyl introduction would likely require Friedel-Crafts alkylation, followed by nitration and fluorination—steps absent in the provided evidence.

Table 2: Spectral Data Comparison

Research Findings and Limitations

- Electronic Effects : The 4-fluoro and 5-nitro substituents in the target compound create a strong electron-deficient indole core, enhancing electrophilic substitution reactivity compared to 5-fluoro derivatives in .

- Steric Hindrance : The tert-butyl group may hinder reactions at position 2, contrasting with the carboxamide group in compounds, which facilitates further functionalization.

- Limitations : Direct experimental data (e.g., melting points, synthetic yields) for the target compound are unavailable in the provided evidence, necessitating cautious extrapolation.

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically starts from a fluorophenol derivative, such as 4-fluorophenol, which serves as a precursor for the indole scaffold bearing the fluoro substituent at the 4-position. The tert-butyl group is introduced regioselectively at the 2-position (corresponding to the 2-position on the indole ring) via Friedel–Crafts alkylation. The nitro group is introduced by nitration at the 5-position.

Stepwise Synthetic Route

Regioselective Friedel–Crafts Alkylation

- The tert-butyl group is introduced onto the aromatic ring using tert-butyl chloride or related alkylating agents in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3).

- This step ensures selective alkylation at the desired position due to electronic and steric effects.

- Reference: Charpentier et al. reported the effective use of AlCl3 for regioselective tert-butylation on fluorophenol derivatives.

-

- The protected intermediate is subjected to nitration conditions, typically using nitric acid or mixed acid systems under controlled temperature to introduce the nitro group at the 5-position.

- The presence of the fluoro and tert-butyl groups influences the regioselectivity of nitration favoring the 5-position.

-

- The final indole ring closure can be achieved via Fischer indole synthesis or related cyclization protocols, depending on the nature of the intermediates.

- This step forms the 1H-indole core with the substituted groups in place.

Representative Data Table of Reaction Conditions and Yields

| Step | Reagents/Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|

| Friedel–Crafts Alkylation | tert-Butyl chloride, AlCl3 | Introduce tert-butyl group | Moderate | Regioselective alkylation at 2-position |

| Phenol Protection | Carbonate formation reagents | Protect phenol group | High | Ensures selective nitration |

| Nitration | HNO3 / H2SO4 (mixed acid), low temp | Introduce nitro group | Moderate | Selective nitration at 5-position |

| Deprotection | Piperidine, 25 °C | Remove protecting group | High | Mild conditions preserve other groups |

| Cyclization (Indole formation) | Fischer indole synthesis conditions | Form indole core | Moderate | Final ring closure step |

Research Findings and Considerations

Regioselectivity : The presence of the fluoro substituent at the 4-position and the bulky tert-butyl group at the 2-position directs the nitration to the 5-position due to electronic and steric effects, as confirmed by spectral analysis and reaction outcomes.

Yield Optimization : Protection of the phenol group significantly improves nitration yields and prevents side reactions, as unprotected phenols can lead to multiple substitution or degradation under acidic nitration conditions.

Alternative Methods : While Friedel–Crafts alkylation is classical, alternative modern catalytic methods (e.g., transition metal catalysis) for tert-butyl group installation may offer milder conditions and better selectivity but require further exploration for this specific compound.

Analytical Confirmation : Structural confirmation of the final product involves NMR (1H, 13C, 19F), mass spectrometry, and possibly X-ray crystallography to confirm substitution pattern and purity.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and tert-butyl integrity. Use deuterated solvents (e.g., DMSO-d₆) to resolve aromatic proton splitting .

- X-ray Crystallography : Employ SHELX or ORTEP-III for structure refinement. The tert-butyl group’s steric bulk may require high-resolution data to resolve disorder .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and nitro-group stability under ionization .

What safety protocols are recommended when handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (inferred from structurally related nitro-indoles) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., NOₓ from nitro-group degradation) .

- Storage : Store in airtight containers at –20°C to prevent hydrolysis or photodegradation of the nitro moiety .

How does the steric hindrance of the tert-butyl group influence the reactivity of this compound in substitution reactions?

Advanced Research Question

The tert-butyl group at position 2 creates steric hindrance, which:

- Reduces electrophilic aromatic substitution (EAS) reactivity at adjacent positions, directing reactions to the less-hindered 4-fluoro and 5-nitro sites .

- Impacts catalytic cross-coupling : Bulky ligands (e.g., SPhos) may be required to enhance Pd-catalyzed coupling efficiency at position 6 .

Experimental Design : Compare reaction yields with/without tert-butyl using control compounds (e.g., 4-fluoro-5-nitro-1H-indole) .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:

- Solubility differences : Use standardized solvents (e.g., DMSO) and controls to ensure compound stability .

- Structural analogs : Compare activities of derivatives (e.g., 5-bromo-6-(trifluoromethyl)-1H-indole) to identify substituent-specific trends .

- Assay conditions : Validate pH, temperature, and cell-line specificity using triplicate experiments .

What computational approaches are suitable for modeling the electronic effects of the nitro and fluoro substituents in this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., nitro-group electron withdrawal) .

- Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinases), accounting for tert-butyl steric effects .

- Crystallographic software : SHELXL for refining X-ray data, particularly to model disorder in the tert-butyl group .

How can reaction yields be optimized for the introduction of the nitro group at position 5?

Advanced Research Question

- Nitration conditions : Test mixed acids (HNO₃/H₂SO₄ vs. acetyl nitrate) to minimize byproducts. Monitor temperature (0–5°C) to prevent over-nitration .

- Directing groups : Use temporary protecting groups (e.g., sulfonyl) to enhance regioselectivity before nitration .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the nitro product from di-nitrated impurities .

What strategies mitigate decomposition of this compound under ambient light or heat?

Advanced Research Question

- Photostability studies : Use UV-vis spectroscopy to track degradation kinetics. Amber glassware or light-blocking containers are critical .

- Thermal analysis : Perform TGA/DSC to identify decomposition thresholds (>150°C inferred from similar nitro-indoles) .

- Additives : Include radical scavengers (e.g., BHT) in storage solutions to suppress nitro-group radical reactions .

How can researchers validate the purity of this compound for pharmacological assays?

Advanced Research Question

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities ≤0.1% .

- Elemental analysis : Confirm C, H, N, F percentages match theoretical values (±0.3%) .

- Triangulation : Cross-validate purity via NMR, HPLC, and combustion analysis .

What mechanisms explain the potential formation of regioisomers during the synthesis of this compound?

Advanced Research Question

- Nitration regioselectivity : The electron-withdrawing fluoro group at position 4 directs nitration to position 5, but competing pathways may yield position 6 isomers .

- Steric effects : Tert-butyl hindrance at position 2 may inadvertently favor minor isomers. Computational modeling (DFT) can predict isomer ratios .

- Resolution : Use preparative HPLC or crystallization in ethanol/water to separate isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.